molecular formula C15H12ClN3O3S B3402879 ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 1062292-52-7

ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B3402879
CAS No.: 1062292-52-7
M. Wt: 349.8 g/mol
InChI Key: XXOVWLRNSMIVHV-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the heterocyclic ring via cyclization reactions. This can be achieved through various methods, such as condensation reactions or ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,4-d]pyridazine ring, which contains a sulfur atom and two nitrogen atoms. The compound also contains an ethyl ester functional group and an amino group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group might undergo reactions typical of amines, such as acylation or alkylation. The ester group could undergo hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar ester and amino groups might increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is involved in the synthesis of various heterocyclic compounds. Researchers have developed different heterocycles starting with related compounds, such as ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, and synthesizing derivatives like 2-methyl-8,9-diphenyl-4H-pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and 7-amino-6-methyl-8-oxo-3,4-diphenyl-7,8-dihydropyrimido-[4′,5′:4,5]thieno[2,3-c]pyridazine (Deeb & El-Abbasy, 2006). This illustrates the compound's role in synthesizing diverse heterocyclic structures, contributing significantly to the development of new chemical entities in organic chemistry.

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, derivatives of ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been explored for their potential pharmacological activities. For instance, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a related compound, was synthesized into new derivatives of pyrazolo[3,4-c]pyridazine, which were then studied for their effects on the central nervous system (Zabska et al., 1998). This suggests the potential of this class of compounds in the development of novel therapeutic agents.

Biochemistry and Receptor Modulation

In the field of biochemistry, certain derivatives of this compound have been identified as modulators of the adenosine A1 receptor, a critical receptor in various physiological processes. For example, ethyl 5-amino-3-(4- tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4- d]pyridazine-1-carboxylate was found to be a new allosteric modulator of the adenosine A1 receptor (Ferguson et al., 2008). This highlights the compound's significance inresearching receptor interactions and potentially developing new drugs targeting specific biochemical pathways.

Material Science and Dye Synthesis

Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is also relevant in material science, particularly in the synthesis of dyes. Complexation studies of disperse dyes derived from thiophene, a structurally similar compound, with metals like Cu, Co, and Zn, have shown application properties on polyester and nylon fabrics. This indicates the potential of derivatives of ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in the field of textile dyeing and material sciences (Abolude et al., 2021).

Mechanism of Action

Target of Action

CHEMBL461432, also known as Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, primarily targets the human adenosine A1 receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and participating in the suppression of neurotransmitter release.

Mode of Action

The compound acts as an allosteric modulator on the human adenosine A1 receptor . It influences the dissociation of [125I]ABA, a radiolabeled ligand, from the receptor . This modulation can alter the receptor’s response to its ligands, leading to changes in the cellular responses.

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

ethyl 5-amino-3-(3-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOVWLRNSMIVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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